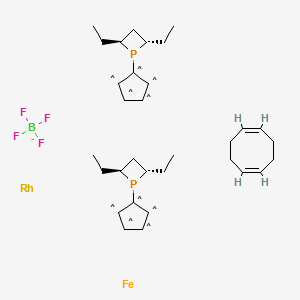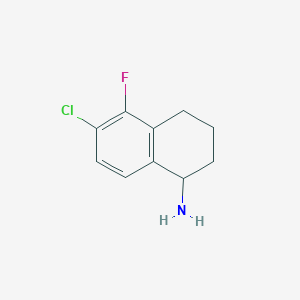![molecular formula C10H12F3NO2 B13038841 (1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)
(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of an amino group and a trifluoromethoxy group attached to a phenyl ring, along with a secondary alcohol group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often using reagents such as trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
化学反应分析
Types of Reactions
(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the trifluoromethoxy group or to convert the amino group to a different functional group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the secondary alcohol group would yield a ketone, while nucleophilic substitution of the trifluoromethoxy group could yield a variety of substituted phenyl derivatives.
科学研究应用
(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the amino and alcohol groups can participate in hydrogen bonding and other interactions. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation .
相似化合物的比较
Similar Compounds
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: Similar structure but lacks the secondary alcohol group.
1H-1,2,3-Triazole analogs: Different core structure but similar functional groups and applications.
1H-pyrrolo[2,3-b]pyridine derivatives: Different core structure but similar biological activities.
Uniqueness
(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is unique due to the presence of both the trifluoromethoxy group and the secondary alcohol group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H12F3NO2 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC 名称 |
(1R,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1 |
InChI 键 |
YZTCEJIOHNBDFP-MUWHJKNJSA-N |
手性 SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)OC(F)(F)F)N)O |
规范 SMILES |
CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)


![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)
![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)
![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)


![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)




